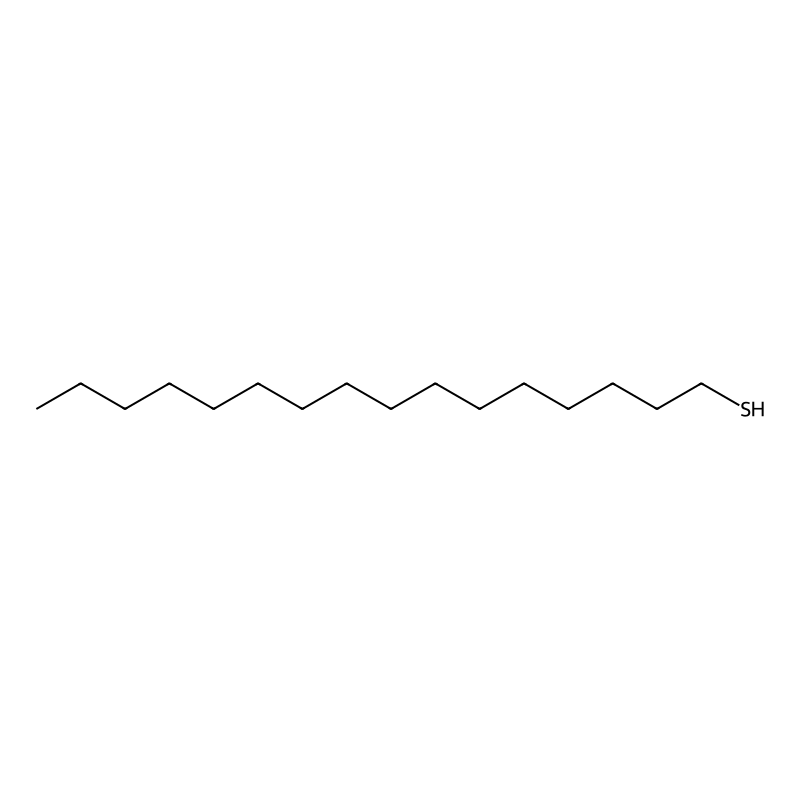

1-Hexadecanethiol

C16H34S

C16H34S

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C16H34S

C16H34S

Molecular Weight

InChI

InChI Key

SMILES

solubility

Solubility in water: none

Insoluble

Synonyms

Canonical SMILES

Self-Assembled Monolayers (SAMs)

-Hexadecanethiol has a strong affinity for gold surfaces, enabling it to form well-ordered Self-Assembled Monolayers (SAMs). SAMs are essentially one-molecule-thick layers with unique properties depending on the chosen molecule.

SAM Formation

1-Hexadecanethiol spontaneously arranges itself on gold surfaces due to the strong attraction between the sulfur atom (S) in the molecule and the gold atoms. This forms a densely packed and ordered layer Source: Sigma-Aldrich, "1-Hexadecanethiol 99%":

Surface Modification

SAMs can modify the surface properties of gold, such as wettability and electrical conductivity. This allows researchers to tailor surfaces for specific applications Source: PubChem, "1-Hexadecanethiol": )

Research Applications

Scientists use 1-Hexadecanethiol SAMs in various studies, including investigating fundamental interactions between molecules and surfaces, developing biosensors, and creating microfluidic devices Source: Sigma-Aldrich, "1-Hexadecanethiol 99%":

Functionalization of Nanomaterials

-Hexadecanethiol can be used to modify the surface properties of nanomaterials, such as nanoparticles. This functionalization process can impact how these materials interact with their surroundings.

Surface Passivation

1-Hexadecanethiol can coat nanoparticles, preventing them from aggregating (clumping together) and improving their stability in suspension Source: Sigma-Aldrich, "1-Hexadecanethiol 99%":

Targeted Delivery

By attaching specific molecules to 1-hexadecanethiol, researchers can functionalize nanoparticles for targeted delivery in biological applications Source: Sigma-Aldrich, "1-Hexadecanethiol 99%":

1-Hexadecanethiol is a chemical compound classified as a thiol, with the molecular formula and a molecular weight of approximately 258.5 g/mol. This compound appears as a colorless liquid or white solid at lower temperatures and possesses a strong, unpleasant odor. It is characterized by its low solubility in water, making it primarily hydrophobic. The compound is notable for its thiol functional group, which imparts specific chemical reactivity and biological activity .

The mechanism of action of 1-Hexadecanethiol depends on the specific application. Here are two key mechanisms:

- Self-assembled Monolayer (SAM) Formation: Due to the dual nature of its molecular structure, 1-Hexadecanethiol can form ordered layers on various surfaces. The thiol group interacts with the surface through strong covalent bonds (like S-Au bonds with gold surfaces), while the long hydrocarbon chain creates a hydrophobic outer layer. This ability to create SAMs allows 1-Hexadecanethiol to modify surface properties, making them hydrophobic, corrosion resistant, or biocompatible for further applications.

- Nanoparticle Synthesis: 1-Hexadecanethiol can interact with metal precursors to control the growth and stabilization of nanoparticles. The thiol group binds to the metal surface, influencing the size, shape, and surface properties of the resulting nanoparticles.

1-Hexadecanethiol is a flammable liquid with a strong unpleasant odor. It can irritate the skin, eyes, and respiratory system. Here are some specific hazards to consider:

- Flammability: Flash point is above 100 °C.

- Toxicity: Limited data available on its specific toxicity. However, it is recommended to handle it with care and avoid inhalation or skin contact.

- Reactivity: Reacts violently with strong oxidizing agents, acids, reducing agents, and metals.

- Oxidation: Thiols can be oxidized to disulfides or sulfonic acids under certain conditions.

- Nucleophilic Substitution: The thiol group can act as a nucleophile, reacting with electrophiles such as alkyl halides to form thioethers.

- Condensation Reactions: It can react with aldehydes or ketones to form thioacetals under acidic conditions.

- Combustion: On combustion, it decomposes to produce toxic gases, including sulfur oxides .

1-Hexadecanethiol exhibits various biological activities, particularly in the context of its interactions with biological membranes. It has been studied for its potential roles in:

- Antimicrobial Activity: Some studies suggest that thiols can exhibit antimicrobial properties, although specific data on 1-hexadecanethiol is limited.

- Cell Membrane Interaction: The hydrophobic nature allows it to integrate into lipid bilayers, potentially affecting membrane fluidity and function .

1-Hexadecanethiol can be synthesized through several methods, including:

- Nucleophilic Substitution: Reacting 1-bromohexadecane with thiourea is a common method for synthesizing 1-hexadecanethiol.

- Reduction of Disulfides: Reduction of disulfides or thioesters can also yield thiols.

- Hydrolysis of Thioesters: Thioesters can be hydrolyzed in the presence of water and acid to produce corresponding thiols .

The applications of 1-hexadecanethiol are diverse and include:

- Nanoparticle Synthesis: Used as a stabilizing agent in the synthesis of metal nanoparticles.

- Self-Assembling Monolayers: It forms hydrophobic self-assembled monolayers on metal surfaces, which are useful in various surface chemistry applications.

- Chemical Synthesis: Acts as a reagent in organic synthesis due to its nucleophilic properties .

Interaction studies involving 1-hexadecanethiol often focus on its behavior in biological systems and materials science:

- Membrane Studies: Its incorporation into lipid bilayers has been examined to understand its effect on membrane dynamics.

- Metal Interactions: The affinity of the thiol group for metals has been studied for applications in biosensing and catalysis .

1-Hexadecanethiol shares similarities with other long-chain aliphatic thiols. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-Octanethiol | C8H18S | Shorter carbon chain; used in surfactants. |

| 1-Dodecanethiol | C12H26S | Intermediate chain length; similar applications but different properties. |

| 1-Octadecanethiol | C18H38S | Longer carbon chain; higher melting point and different solubility characteristics. |

| 2-Mercaptoethanol | C2H6OS | Shorter chain; more soluble in water; widely used in biochemistry. |

1-Hexadecanethiol's unique characteristics stem from its specific chain length and functional group, making it particularly effective for applications requiring hydrophobic interactions and stability in organic solvents .

1-Hexadecanethiol, a long-chain thiol compound with the chemical formula C₁₆H₃₄S, is an important chemical intermediate used in various applications including the production of nanoparticles and self-assembled monolayers [1]. The industrial synthesis of this compound employs several well-established pathways, each with distinct advantages and limitations [2].

The most common industrial synthesis methods for 1-Hexadecanethiol include the thiourea method, direct sulfhydration, and the thiolacetic acid route [3]. These methods vary in terms of starting materials, reaction conditions, yields, and industrial applicability [4].

Thiourea Method

The thiourea method is widely employed in industrial settings for the synthesis of 1-Hexadecanethiol [5]. This method involves a two-step process beginning with the reaction of 1-bromohexadecane with thiourea, followed by alkaline hydrolysis to yield the final thiol product [1] [3].

The reaction proceeds through the formation of an isothiouronium salt intermediate, which is subsequently hydrolyzed under basic conditions to produce 1-Hexadecanethiol [5]. The reaction can be represented as follows:

- C₁₆H₃₃Br + SC(NH₂)₂ → [C₁₆H₃₃SC(NH₂)₂]⁺Br⁻ (isothiouronium salt)

- [C₁₆H₃₃SC(NH₂)₂]⁺Br⁻ + NaOH → C₁₆H₃₃SH + NH₂CONH₂ + NaBr

This method typically yields 60-80% of the desired product, making it one of the most efficient industrial approaches for 1-Hexadecanethiol synthesis [3] [5]. The relatively high yield and straightforward process have contributed to its widespread adoption in industrial settings [4].

Direct Sulfhydration

Direct sulfhydration represents another industrial pathway for 1-Hexadecanethiol production, utilizing hexadecanol as the starting material [3]. This method involves the direct reaction of the alcohol with hydrogen sulfide in the presence of an acid catalyst at elevated temperatures (120-150°C) [3] [4].

The reaction proceeds through the formation of a carbocation intermediate, which subsequently reacts with hydrogen sulfide to form the thiol product [4]. While this method offers the advantage of a single-step process, it typically achieves lower yields (40-60%) compared to the thiourea method [3]. Additionally, the requirement for handling toxic hydrogen sulfide gas presents significant safety and environmental challenges in industrial settings [4] [5].

Thiolacetic Acid Route

The thiolacetic acid route provides an alternative synthesis pathway for 1-Hexadecanethiol production [3]. This method involves the reaction of 1-bromohexadecane with thiolacetic acid in the presence of a base catalyst, followed by hydrolysis to yield the final thiol product [3] [4].

This approach typically achieves high yields (70-85%) under milder reaction conditions compared to direct sulfhydration [3]. However, the two-step process and the requirement for handling malodorous reagents present challenges for large-scale industrial implementation [4].

Table 1 summarizes the key industrial synthesis pathways for 1-Hexadecanethiol production:

| Method | Starting Materials | Reaction Conditions | Yield Range | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Thiourea Method | 1-Bromohexadecane + Thiourea | Reflux in solvent (ethanol/water), followed by alkaline hydrolysis | 60-80% | High yield, relatively simple process, widely used industrially | Two-step process, requires handling of brominated compounds |

| Direct Sulfhydration | Hexadecanol + H₂S | Acid catalyst, high temperature (120-150°C) | 40-60% | Direct conversion from alcohol, single step | Lower yield, requires handling of toxic H₂S gas, high temperature |

| Thiolacetic Acid Route | 1-Bromohexadecane + Thiolacetic acid | Base catalyst, followed by hydrolysis | 70-85% | High yield, milder conditions than direct sulfhydration | Two-step process, requires handling of malodorous reagents |

Purification Techniques

The purification of 1-Hexadecanethiol presents unique challenges due to its physical properties and the presence of various impurities in the crude reaction mixture [2]. Several purification techniques are employed in industrial settings to achieve the desired purity levels [5].

Vacuum Distillation

Vacuum distillation represents one of the most effective purification techniques for 1-Hexadecanethiol . This method involves distillation under reduced pressure, typically at 185-190°C and 9 hPa (6.75 mmHg) [7]. The reduced pressure allows for distillation at lower temperatures, minimizing thermal degradation of the thiol compound [7].

Vacuum distillation effectively removes residual bromohexadecane, reaction byproducts, and other impurities, achieving purities of ≥97% . However, this technique is energy-intensive and requires specialized equipment for industrial-scale operations [7]. The thermal sensitivity of 1-Hexadecanethiol necessitates careful control of distillation parameters to prevent degradation [8].

Research findings indicate that the efficiency of vacuum distillation for 1-Hexadecanethiol purification is significantly influenced by the distillation pressure [18]. Lower pressures allow for distillation at reduced temperatures, minimizing thermal degradation but requiring more sophisticated vacuum systems [18] [7].

Crystallization

Crystallization provides an alternative purification approach for 1-Hexadecanethiol, particularly suitable for obtaining the solid form of the compound [3]. This method involves cooling the crude product to 15-18°C in an appropriate solvent, allowing the pure 1-Hexadecanethiol to crystallize while impurities remain in solution [3] [8].

The crystallization process typically achieves purities of 95-97%, slightly lower than vacuum distillation [3]. However, this method offers advantages in terms of lower energy requirements and simpler equipment needs [8]. The selection of an appropriate solvent is critical for achieving efficient crystallization and high purity [3] [8].

Column Chromatography

Column chromatography represents a highly effective purification technique for 1-Hexadecanethiol, particularly at laboratory scale [8]. This method utilizes silica gel as the stationary phase and a mixture of hexane and ethyl acetate as the mobile phase [8] [9].

Column chromatography can achieve exceptionally high purities (≥99%) by effectively separating 1-Hexadecanethiol from closely related impurities [8]. However, the high solvent consumption and labor-intensive nature of this technique limit its applicability for industrial-scale purification [9].

Table 2 summarizes the key purification techniques for 1-Hexadecanethiol:

| Technique | Operating Conditions | Purity Achieved | Advantages | Disadvantages |

|---|---|---|---|---|

| Vacuum Distillation | 185-190°C at 9 hPa (6.75 mmHg) | ≥97% | Effective removal of residual bromides and byproducts, high purity | Energy intensive, thermal degradation risk at high temperatures |

| Crystallization | Cooling to 15-18°C in appropriate solvent | 95-97% | Lower energy requirements than distillation, good for solid form | Lower yield, requires cooling, solvent selection critical |

| Column Chromatography | Silica gel, hexane/ethyl acetate eluent | ≥99% | Highest purity, effective for laboratory scale | Not economical for industrial scale, high solvent consumption |

Scalability Challenges in Long-Chain Thiol Production

The industrial-scale production of 1-Hexadecanethiol faces several significant challenges related to its long-chain structure and thiol functionality [10]. These challenges impact production efficiency, cost-effectiveness, and environmental sustainability [11].

Oxidative Stability

Long-chain thiols like 1-Hexadecanethiol are prone to oxidation, forming disulfides during production and storage [13]. This oxidative instability presents significant challenges for industrial-scale production [13] [14].

To address this challenge, industrial processes often incorporate inert atmosphere processing, utilizing nitrogen or argon to exclude oxygen [13]. Additionally, antioxidants may be added to stabilize the final product [14]. These measures increase production complexity and cost but are essential for maintaining product quality [13].

Purification Efficiency

The separation of 1-Hexadecanethiol from reaction byproducts becomes increasingly difficult with increasing chain length [15]. The similar physical properties of the target compound and related impurities complicate purification processes [15] [16].

Industrial purification of 1-Hexadecanethiol typically requires more energy-intensive separation techniques compared to shorter-chain thiols [15]. This results in higher energy costs, lower throughput, and increased waste generation [16]. Research findings indicate that the purification efficiency decreases exponentially with increasing chain length, presenting a significant challenge for 1-Hexadecanethiol production [15] [16].

Starting Material Costs

The production of 1-Hexadecanethiol requires relatively expensive precursors, such as 1-bromohexadecane or hexadecanol [17]. The cost of these long-chain starting materials significantly impacts the overall economics of 1-Hexadecanethiol production [17] [20].

The high cost of starting materials limits the market applications of 1-Hexadecanethiol, restricting its use to higher-value applications where the cost can be justified [17]. Research into alternative, more cost-effective precursors continues to be an active area of investigation [20].

Waste Management

The production of 1-Hexadecanethiol generates sulfur-containing waste streams that require specialized treatment [21]. These waste streams present environmental challenges and necessitate additional processing steps [21] [22].

Industrial facilities must implement specialized waste treatment systems to manage sulfur-containing byproducts [21]. These systems increase environmental compliance costs and may be subject to regulatory limitations [22]. The development of more environmentally sustainable production methods remains an important focus for future research [21].

Table 3 summarizes the key scalability challenges in long-chain thiol production:

| Challenge | Description | Industrial Impact |

|---|---|---|

| Handling of Malodorous Compounds | Thiols have strong, unpleasant odors requiring specialized containment systems | Requires advanced air handling systems, worker safety concerns, environmental regulations |

| Oxidative Stability | Long-chain thiols are prone to oxidation forming disulfides during production | Requires inert atmosphere processing, antioxidant addition, specialized storage |

| Purification Efficiency | Separation of thiol from reaction byproducts becomes more difficult with increasing chain length | Higher energy costs, lower throughput, increased waste generation |

| Starting Material Costs | Long-chain bromides or alcohols are expensive precursors | Higher production costs, limited market applications |

| Waste Management | Production generates sulfur-containing waste streams requiring specialized treatment | Increased environmental compliance costs, potential regulatory limitations |

Physical Description

LIQUID WITH CHARACTERISTIC ODOUR.

Colorless liquid or solid (below 64-68°F) with a strong odor.

XLogP3

Boiling Point

Flash Point

135 °C o.c.

215°F

Vapor Density

Density

Relative density (water = 1): 0.84

0.85

Melting Point

19.0 °C

18 °C

64-68°F

UNII

GHS Hazard Statements

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H413 (95.35%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

1.03e-05 mmHg

Vapor pressure, Pa at 20 °C: 10

0.1 mmHg

Pictograms

Irritant

Other CAS

22208-70-4